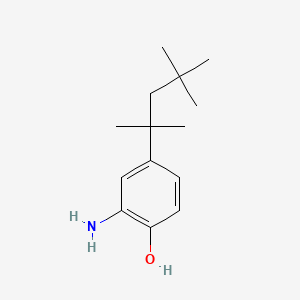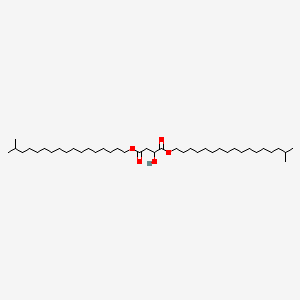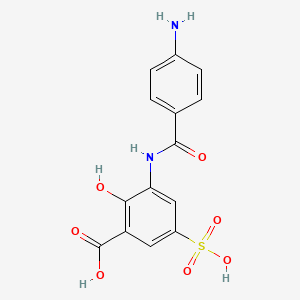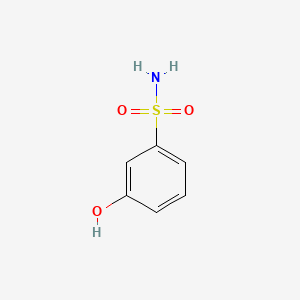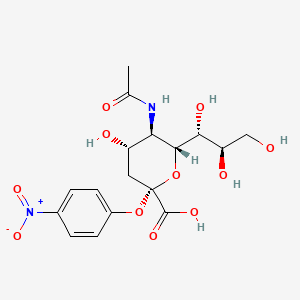
Isopropylhydrazinecarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Propan-2-yl hydrazinecarboxylate involves the condensation reaction of benzyl carbazate with ketones . Another synthesis method involves the reaction of benzyl carbazate with alkyl and heteroaryl ketones .Molecular Structure Analysis
The molecular structure of Propan-2-yl hydrazinecarboxylate is characterized by its molecular formula C4H10N2O2. More detailed structural information may be obtained through spectroscopic techniques such as IR, NMR, and X-ray diffraction .Physical And Chemical Properties Analysis
Propan-2-yl hydrazinecarboxylate is a chemical compound with the molecular formula C4H10N2O2 and a molecular weight of 118.13 g/mol. More detailed physical and chemical properties may be obtained from specialized databases or experimental studies .Wissenschaftliche Forschungsanwendungen
Synthese von Pyrrolderivaten
Isopropylhydrazinecarboxylate: ist ein wichtiger Bestandteil bei der Synthese von Pyrrolderivaten, einer Klasse von Verbindungen mit erheblichem therapeutischem Potenzial. Pyrrolhaltige Analoga weisen eine breite Palette biologischer Aktivitäten auf, darunter antipsychotische, β-adrenerge Antagonisten-, angstlösende und krebshemmende Eigenschaften . Die Vielseitigkeit von Pyrrolderivaten macht sie in der pharmazeutischen Chemie wertvoll für die Entwicklung neuer Medikamente.
Antimikrobielle Mittel
Die Verbindung kann zur Herstellung antimikrobieller Mittel verwendet werden. Durch die Einarbeitung in verschiedene molekulare Strukturen können Forscher neue Antibiotika, Antimykotika und Antiprotozoen-Medikamente entwickeln. Dies ist besonders wichtig im Kampf gegen arzneimittelresistente Bakterienstämme und andere Krankheitserreger .
Antikrebsmittel
This compound kann auch als Vorläufer für entzündungshemmende Medikamente dienen. Seine Modifikation und Einarbeitung in verschiedene molekulare Strukturen kann zur Entwicklung neuer entzündungshemmender Mittel führen, die für die Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen unerlässlich sind .
Cholesterinsenkende Medikamente
Die Derivate der Verbindung können auf ihr Potenzial zur Herstellung cholesterinsenkender Medikamente untersucht werden. Durch die Hemmung bestimmter Enzyme oder Rezeptoren können diese Derivate dazu beitragen, hohe Cholesterinspiegel zu kontrollieren und das Risiko von Herz-Kreislauf-Erkrankungen zu reduzieren .
Antitumormittel
Es besteht das Potenzial, dass this compound bei der Synthese von Antitumormitteln eingesetzt wird. Seine Derivate können verschiedene Wege beeinflussen, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind, und so neue Wege für die Krebsbehandlung eröffnen .
Enantioselektive Synthese
Die Verbindung spielt eine Rolle bei der enantioselektiven Synthese pharmazeutischer Zwischenprodukte. So kann sie beispielsweise zur Trennung racemischer Gemische verwendet werden, um enantiomerenreine oder angereicherte Mexiletin-Zwischenprodukte und -Analoga herzustellen, die wichtig sind, um Medikamente mit besserer Wirksamkeit und weniger Nebenwirkungen zu entwickeln .
Eigenschaften
IUPAC Name |
propan-2-yl N-aminocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-3(2)8-4(7)6-5/h3H,5H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHLRHSOQWTNBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284206 | |
| Record name | Propan-2-yl hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6271-30-3 | |
| Record name | 6271-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propan-2-yl hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (propan-2-yloxy)carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


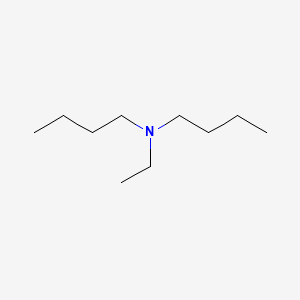

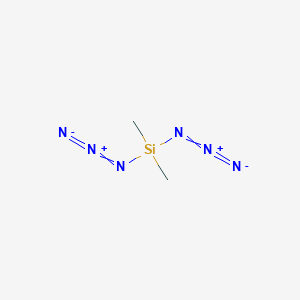

![Acetic acid, [[(1-methylethylidene)amino]oxy]-](/img/structure/B1593913.png)
![Ethanone, 1-[4-(pentyloxy)phenyl]-](/img/structure/B1593914.png)
